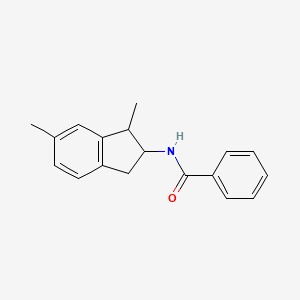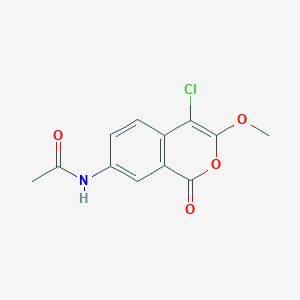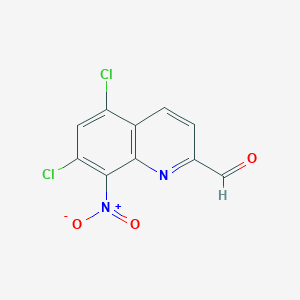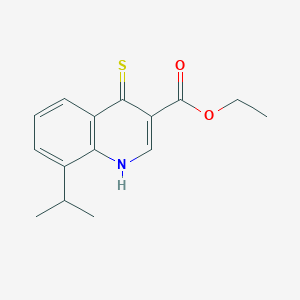![molecular formula C6H2BrCl2N3 B11850317 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Biology: The compound is utilized in the development of chemical probes for target identification and validation.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine varies depending on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to the active site of the target protein, thereby modulating its activity. The compound can interact with various molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-4,6-dichloro-1H-pyrazolo[1,5-a]pyridine
Uniqueness
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the position of the pyrazole ring fusion. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, which can be advantageous in drug discovery and development .
Properties
Molecular Formula |
C6H2BrCl2N3 |
|---|---|
Molecular Weight |
266.91 g/mol |
IUPAC Name |
3-bromo-4,6-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-5-4-2(11-12-5)1-3(8)10-6(4)9/h1H,(H,11,12) |
InChI Key |
SXEDYPWIIRFRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=C(NN=C21)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)






![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

amino}acetic acid](/img/structure/B11850264.png)

![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)

